molecular formula C39H34N2O5 B13139467 Fmoc-D-IsoGln-Trt

Fmoc-D-IsoGln-Trt

Cat. No.: B13139467
M. Wt: 610.7 g/mol
InChI Key: STSTUQGQKYMFRJ-PGUFJCEWSA-N
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Description

Fmoc-D-IsoGln-Trt, also known as Fmoc-N-trityl-D-glutamine, is a derivative of D-glutamine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which serve as protective groups during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-IsoGln-Trt typically involves the protection of the amino and carboxyl groups of D-glutamine. The Fmoc group is introduced to protect the amino group, while the Trt group is used to protect the side chain. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), with coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-IsoGln-Trt primarily undergoes reactions typical of peptide synthesis, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

Scientific Research Applications

Fmoc-D-IsoGln-Trt is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-IsoGln-Trt involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the side chain. These protective groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-IsoGln-Trt is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of peptides with specific sequences and structures. Its stability and ease of handling further enhance its utility in various applications .

Properties

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid

InChI

InChI=1S/C39H34N2O5/c42-36(43)25-24-35(40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)37(44)41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,45)(H,41,44)(H,42,43)/t35-/m1/s1

InChI Key

STSTUQGQKYMFRJ-PGUFJCEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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